molecular formula C24H25N7 B2796439 N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946348-94-3

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2796439
CAS No.: 946348-94-3
M. Wt: 411.513
InChI Key: MHWOKHHKDDCCLO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C24H25N7 and its molecular weight is 411.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of compounds similar to N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine are crucial for understanding their potential applications in scientific research. For instance, the synthesis of N-anthranilic acid derivatives through various chemical reactions demonstrates the versatility of such compounds in chemical synthesis and their potential as intermediates in the production of more complex molecules (Kashinath Noubade et al., 2009). Similarly, the microwave-assisted synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides highlights the role of innovative techniques in enhancing the efficiency of chemical syntheses, which could be applicable to the synthesis of related pteridin-4-amine derivatives (M. Ghodke et al., 2017).

Potential Biological Activities

The exploration of biological activities of compounds structurally related to this compound is another vital area of research. The study of the anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models, for example, sheds light on the potential neuroactive properties of similar compounds, which could have implications for the development of new therapeutic agents (B. Koçyiğit-Kaymakçıoğlu et al., 2011).

Structural and Mechanistic Studies

Structural and mechanistic studies of pteridin-4-amine derivatives are fundamental to understanding their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular geometry and potential reactivity of similar compounds, which is essential for their application in various scientific fields (H. Repich et al., 2017).

Advanced Material Development

The development of advanced materials is another potential application area for compounds related to this compound. The study on the synthesis of pteridine derivatives related to folic acid and methanopterin from pyrazine-2,3-dicarbonitrile, for example, highlights the role of pteridine compounds in the synthesis of biologically relevant materials, which could have applications ranging from pharmaceuticals to functional materials (M. Tada et al., 1997).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-17-8-9-19(16-18(17)2)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWOKHHKDDCCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.